An In-depth Technical Guide to the Synthesis and Characterization of 3-Azabicyclo[3.2.2]nonane
An In-depth Technical Guide to the Synthesis and Characterization of 3-Azabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the saturated bicyclic amine, 3-Azabicyclo[3.2.2]nonane. This compound serves as a crucial scaffold in medicinal chemistry, primarily in the development of novel therapeutic agents. This document outlines a well-established synthetic pathway and details the key characterization data for this foundational molecule.
Synthesis of 3-Azabicyclo[3.2.2]nonane
The most common and effective route for the synthesis of 3-Azabicyclo[3.2.2]nonane involves a two-step process starting from bicyclo[2.2.2]octan-2-one. The first step is a Schmidt rearrangement to introduce a nitrogen atom into the bicyclic framework, forming the lactam 3-azabicyclo[3.2.2]nonan-2-one. The subsequent step involves the reduction of this lactam to the desired saturated amine.[1][2]
Experimental Protocols
Step 1: Synthesis of 3-Azabicyclo[3.2.2]nonan-2-one via Schmidt Rearrangement
This procedure is adapted from the general principles of the Schmidt reaction on cyclic ketones.[2][3]
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add bicyclo[2.2.2]octan-2-one and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
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Addition of Sodium Azide: While maintaining the temperature below 10 °C, add sodium azide portion-wise with vigorous stirring over a period of 1-2 hours.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactam can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-Azabicyclo[3.2.2]nonane via Lactam Reduction
This protocol is based on standard lithium aluminum hydride (LiAlH4) reduction of amides.[4][5]
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Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH4 in anhydrous tetrahydrofuran (THF).
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Addition of Lactam: Add a solution of 3-azabicyclo[3.2.2]nonan-2-one in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.
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Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).
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Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.
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Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-Azabicyclo[3.2.2]nonane can be purified by sublimation or distillation under reduced pressure.
Characterization of 3-Azabicyclo[3.2.2]nonane
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Azabicyclo[3.2.2]nonane. The following sections detail the expected physical properties and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | [6] |
| Molecular Weight | 125.21 g/mol | [6] |
| CAS Number | 283-24-9 | [6] |
| Appearance | White crystalline solid | |
| Melting Point | 190-195 °C (sublimes) | |
| Boiling Point | 188.3 ± 8.0 °C at 760 mmHg |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 3-Azabicyclo[3.2.2]nonane. The proton and carbon chemical shifts are sensitive to the conformation of the bicyclic system.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~2.9-3.1 | H-2, H-4 |
| ~2.4-2.6 | H-1, H-5 |
| ~1.5-1.8 | H-6, H-7, H-8, H-9 |
| ~1.4-1.5 | NH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[2][7]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-Azabicyclo[3.2.2]nonane is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1450 | C-H bend (methylene) |
| ~1100-1200 | C-N stretch |
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-Azabicyclo[3.2.2]nonane typically shows the following fragmentation pattern:
| m/z | Relative Intensity | Assignment |
| 125 | Moderate | [M]⁺ |
| 124 | Moderate | [M-H]⁺ |
| 110 | Low | [M-CH₃]⁺ |
| 96 | Moderate | [M-C₂H₅]⁺ |
| 82 | High | [M-C₃H₇]⁺ |
| 44 | Base Peak | [CH₃N(H)=CH₂]⁺ |
The mass spectrum of 3-azabicyclo[3.2.2]nonane shows characteristic peaks including the molecular ion, [M-H]⁺, and the base peak at m/z 44, which corresponds to [CH₃N(H)=CH₂]⁺.[8]
Applications in Drug Development
3-Azabicyclo[3.2.2]nonane and its derivatives have garnered significant interest in the field of medicinal chemistry. They have been investigated for a range of biological activities, most notably as antiprotozoal agents.[9][10] The rigid, three-dimensional structure of this scaffold provides a unique framework for the spatial presentation of pharmacophoric groups, making it an attractive starting point for the design of novel drugs.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 3-Azabicyclo[3.2.2]nonane. The two-step synthesis from bicyclo[2.2.2]octan-2-one is a reliable method for obtaining this valuable scaffold. The comprehensive characterization data presented herein should serve as a useful reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Azabicyclo[3.2.2]nonane | C8H15N | CID 9240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids | MDPI [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
